1-Phenyl-1-(pyridin-4-yl)ethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indenoisoquinoline involves several steps, starting with the formation of the indenoisoquinoline core structure. This typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions to form the indenoisoquinoline scaffold .
Industrial Production Methods
Industrial production of indenoisoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Indenoisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Common Reagents and Conditions
Oxidizing Agents: N-Chlorosuccinimide (NCS) is often used for oxidation reactions.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Indenoisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
Indenoisoquinoline exerts its effects by selectively trapping topoisomerase I-DNA cleavage complexes. This action prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately inducing cell death. The compound’s ability to stabilize these cleavage complexes makes it a potent anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Camptothecin: Another topoisomerase I inhibitor, but with a different chemical structure.
Topotecan: A water-soluble derivative of camptothecin used in cancer treatment.
Irinotecan: Another camptothecin derivative used for colorectal cancer.
Uniqueness
Indenoisoquinoline is unique due to its synthetic origin and chemical stability. Unlike camptothecins, it is not a substrate for multidrug resistance efflux pumps, which enhances its efficacy in cancer treatment .
Properties
CAS No. |
19490-94-9 |
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Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-phenyl-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C13H13NO/c1-13(15,11-5-3-2-4-6-11)12-7-9-14-10-8-12/h2-10,15H,1H3 |
InChI Key |
NUTBZVHSUMWDCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=NC=C2)O |
Origin of Product |
United States |
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